molecular formula C17H21ClN2O3 B256795 MFCD02363673

MFCD02363673

Cat. No.: B256795
M. Wt: 336.8 g/mol
InChI Key: CYDNVPBCTRKOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02363673 is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02363673 typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

    Amination: The chlorinated quinoline is reacted with 3-methoxypropylamine under basic conditions to introduce the 3-methoxypropylamino group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD02363673 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of reduced derivatives

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

MFCD02363673 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02363673 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-3-carboxylate derivatives: Various derivatives with different substituents at the quinoline core.

Uniqueness

MFCD02363673 is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chloro group, methoxypropylamino group, and ethyl ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

ethyl 6-chloro-4-(3-methoxypropylamino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C17H21ClN2O3/c1-4-23-17(21)14-10-20-15-11(2)8-12(18)9-13(15)16(14)19-6-5-7-22-3/h8-10H,4-7H2,1-3H3,(H,19,20)

InChI Key

CYDNVPBCTRKOLN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)NCCCOC

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCCOC)Cl)C

Origin of Product

United States

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